molecular formula C14H16N2O3S B1331759 [5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid CAS No. 332871-60-0

[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

Cat. No. B1331759
M. Wt: 292.36 g/mol
InChI Key: PDRQPLQRWLUFOM-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . This ring is often found in various drugs and has shown various antimicrobial activities, such as antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,3,4-oxadiazole derivatives can generally be synthesized from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP) in a one-pot synthesis-arylation strategy .

Scientific Research Applications

  • Larvicidal and Antimicrobial Activities : Novel derivatives of this compound have been evaluated for their antimicrobial properties against bacterial and fungal pathogens. These derivatives also demonstrated mosquito larvicidal activity (Kumara et al., 2015).

  • Enzyme Inhibitory Kinetics and DNA Binding Studies : Certain derivatives have shown to be effective inhibitors of human alkaline phosphatase, a significant enzyme in the body. These compounds also displayed DNA binding interactions, suggesting potential biological applications (Iqbal et al., 2019).

  • Antitumor Activity : Some analogs of this compound have been tested for antitumor activity and found potent against several cell lines, highlighting their potential in cancer research (Maftei et al., 2013).

  • Antimicrobial and Hemolytic Agents : Various N-substituted derivatives of this compound were synthesized and assessed for their antimicrobial properties. They showed varied effectiveness against microbes, with some derivatives exhibiting significant activity (Rehman et al., 2016).

  • Enzymatic Activity Inhibition : Derivatives of this compound have been explored for their activity against enzymes like butyrylcholinesterase, acetylcholinesterase, and lipoxygenase, showing promising results in potentially modulating these enzymes (Siddiqui et al., 2013).

  • Antibacterial and Anti-Enzymatic Potential : This compound's derivatives have been identified as potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).

  • Antioxidant Activity : Some derivatives have shown significant free-radical scavenging ability, suggesting their role as antioxidants (Shakir et al., 2014).

  • Pharmacological Potential : The compound has been evaluated for its pharmacological potential, including toxicity assessment, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).

  • Corrosion Inhibition Performance : Derivatives of this compound have been investigated for their effectiveness in inhibiting steel corrosion in acidic media (Chaitra et al., 2018).

Future Directions

The future research directions could involve exploring the potential uses of this compound, given the known activities of 1,3,4-oxadiazole derivatives. This could include testing its antimicrobial activity, or investigating its potential uses in other areas such as material science or medicinal chemistry .

properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)10-6-4-9(5-7-10)12-15-16-13(19-12)20-8-11(17)18/h4-7H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRQPLQRWLUFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357735
Record name SBB027466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid

CAS RN

332871-60-0
Record name SBB027466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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